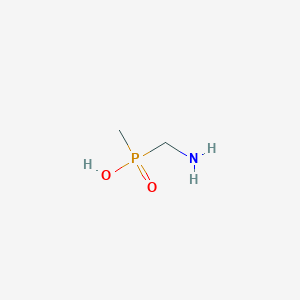
Aminomethyl(methyl)phosphinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Aminomethyl(methyl)phosphinic acid (AMPA) is a chemical compound that has gained significant attention in the fields of chemistry and biochemistry due to its unique properties and potential applications. AMPA is a phosphonic acid analog that is structurally similar to the neurotransmitter glutamate, making it a valuable tool for studying the mechanisms of neurotransmission in the brain.
Applications De Recherche Scientifique
Aminomethyl(methyl)phosphinic acid has a wide range of scientific research applications, including as a tool for studying the mechanisms of neurotransmission in the brain. It can be used to activate glutamate receptors and induce excitatory synaptic responses, allowing researchers to study the effects of neurotransmission on behavior and cognition. Additionally, Aminomethyl(methyl)phosphinic acid has been used in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's, as well as in studies of drug addiction and withdrawal.
Mécanisme D'action
Aminomethyl(methyl)phosphinic acid acts as an agonist for the Aminomethyl(methyl)phosphinic acid subtype of glutamate receptors, binding to the receptor and inducing a conformational change that opens the ion channel. This allows for an influx of positively charged ions, such as sodium and calcium, which depolarizes the cell and induces an excitatory response. The mechanism of action of Aminomethyl(methyl)phosphinic acid is similar to that of glutamate, the endogenous neurotransmitter that it mimics.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of Aminomethyl(methyl)phosphinic acid are largely dependent on its activation of glutamate receptors. In the brain, this can lead to increased synaptic transmission and enhanced cognitive function. However, excessive activation of glutamate receptors can also lead to excitotoxicity and neuronal damage. Outside of the brain, Aminomethyl(methyl)phosphinic acid has been shown to have antifungal properties and may be useful in the treatment of fungal infections.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using Aminomethyl(methyl)phosphinic acid in lab experiments is its specificity for the Aminomethyl(methyl)phosphinic acid subtype of glutamate receptors. This allows for more precise manipulation of neuronal activity and reduces the risk of off-target effects. However, Aminomethyl(methyl)phosphinic acid can also be difficult to work with due to its high potency and potential for excitotoxicity. Careful dosing and experimental design are necessary to ensure accurate and reproducible results.
Orientations Futures
There are several potential future directions for research on Aminomethyl(methyl)phosphinic acid. One area of interest is the development of more selective Aminomethyl(methyl)phosphinic acid receptor agonists and antagonists, which could be useful in the treatment of neurological disorders. Additionally, Aminomethyl(methyl)phosphinic acid may have applications in the development of new antifungal drugs. Further research is also needed to fully understand the mechanisms of action and potential side effects of Aminomethyl(methyl)phosphinic acid, particularly in the context of long-term use.
Méthodes De Synthèse
Aminomethyl(methyl)phosphinic acid can be synthesized through a variety of methods, including the reaction of methylamine with phosphorus trichloride, followed by hydrolysis and decarboxylation. Another method involves the reaction of formaldehyde with trimethylphosphite, followed by amination and hydrolysis. Both methods are effective in producing high yields of Aminomethyl(methyl)phosphinic acid.
Propriétés
Numéro CAS |
15901-11-8 |
|---|---|
Nom du produit |
Aminomethyl(methyl)phosphinic acid |
Formule moléculaire |
C2H8NO2P |
Poids moléculaire |
109.06 g/mol |
Nom IUPAC |
aminomethyl(methyl)phosphinic acid |
InChI |
InChI=1S/C2H8NO2P/c1-6(4,5)2-3/h2-3H2,1H3,(H,4,5) |
Clé InChI |
QLAUIXHXGPSZQW-UHFFFAOYSA-N |
SMILES |
CP(=O)(CN)O |
SMILES canonique |
CP(=O)(C[NH3+])[O-] |
Synonymes |
(Aminomethyl)methylphosphinic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



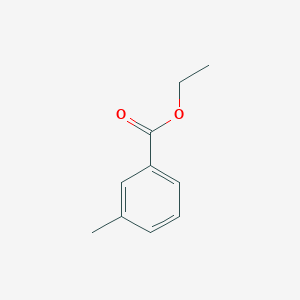
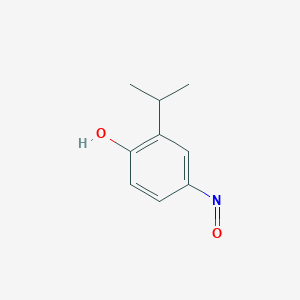
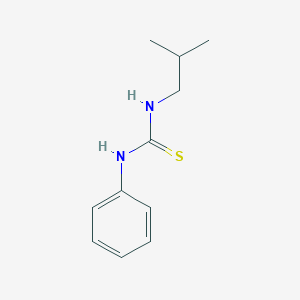
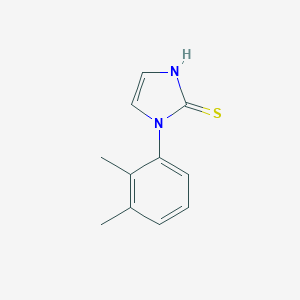
![1-[Amino(propoxy)phosphoryl]oxypropane](/img/structure/B93147.png)
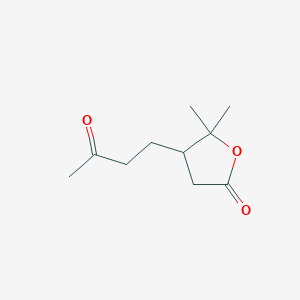
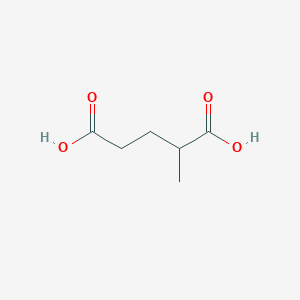
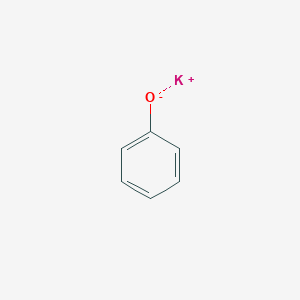
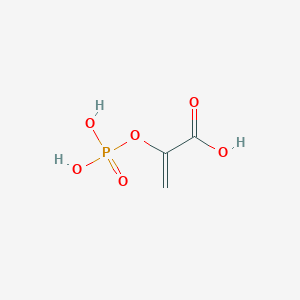
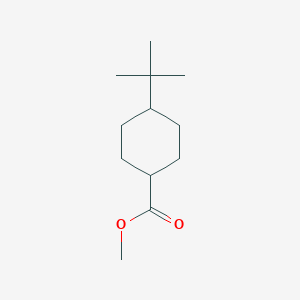
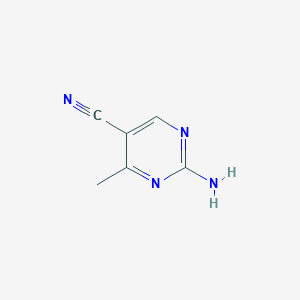

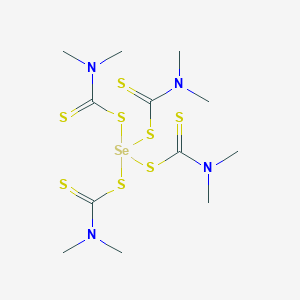
![[(2-Benzylidenecyclohexylidene)amino]urea](/img/structure/B93169.png)